molecular formula C7H9F3O3 B2813903 Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate CAS No. 26717-84-0

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

Cat. No. B2813903
CAS RN: 26717-84-0
M. Wt: 198.141
InChI Key: WLLCYFXBJYFXQQ-PLNGDYQASA-N
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Description

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, a closely related compound, is prepared from ethyl 4,4,4-trifluoro-2-butynote and used in the Sonogashira reaction with terminal alkynes to produce en-4-ynoic acid derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).

Application in Chelate Synthesis

In Amino Acid Precursor Synthesis

  • Ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, useful in synthesizing β-trifluoromethyl substituted amino acids, are produced via the Schollkopf formylamino-methylenation protocol (Enders, Chen & Raabe, 2005).

Facilitating Suzuki-type Cross-Coupling

  • Ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate undergoes Suzuki-type cross-coupling with arylboronic acids to yield ethyl (E)-3-aryl-4,4,4-trifluoro-2-butenoates (Pan, Wang & Deng, 2002).

Role in Biological Activity Studies

  • Ethyl 3-amino-4,4,4-trifluoro-2-butenoate serves as a starting material in synthesizing 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides, which have demonstrated insecticidal or fungicidal activities (Liu, Li, Chi, Hou & Li, 2006).

In Synthesis of Trifluoromethyl Heterocycles

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, another closely related compound, is used as an intermediate for synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, and pyridines (Honey, Pasceri, Lewis & Moody, 2012).

Safety And Hazards

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate is intended for research use only and is not intended for diagnostic or therapeutic use . Similar compounds such as Ethyl 4,4,4-trifluoro-2-butynoate are highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-methoxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCYFXBJYFXQQ-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

CAS RN

26717-84-0
Record name 3-methoxy-4,4,4-trifluoro-2-butenoic acid ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4,4,4-trifluoroacetoacetate (12 mL, 82 mmol) in DMF (80 mL) is added cesium carbonate (26.4 g, 82 mmol). The reaction mixture is heated to 70° C. A solution of methyl p-toluenesulfonate (13.5 mL, 90 mmol) in DMF (30 mL) is then added dropwise during 30 min and the reaction mixture is stirred for an additional 1 hr. After cooling to room temperature, the reaction mixture is diluted with H2O (150 mL) and extracted with Et2O (2×150 mL). The organic extracts are combined and washed with H2O and brine, then dried (Na2SO4), filtered and concentrated to afford the title compound (9.0 g, 56%) as an oil which is used without further purification.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
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solvent
Reaction Step Three
Yield
56%

Synthesis routes and methods II

Procedure details

Cesium carbonate (132.8 g) was added to a mixture of ethyl 4,4,4-trifluoroacetoacetate (75.0 g) and dimethylformamide (400 ml). The reaction mixture was heated to 20° C. for 30 minutes. A mixture of methyl tosylate (83.4 g) and dimethylformamide (150 ml) was added to the resulting reaction mixture within 40 minutes. The mixture was heated for 3 hours and cooled to room temperature. Upon dilution with water (800 ml) the reaction mixture was extracted with diethyl ether three times. The combined organic phases were washed with water and dried. The mixture was concentrated and the residue distilled under reduced pressure to yield the product as a clear liquid (48.5 g, 60%) with a boiling point of 62-70° C. at 12 mm.
Quantity
132.8 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

An alternative method of forming the 5-trifluoromethyl-3-hydroxy-1-methylpyrazole involves reacting ethyl 4,4,4-trifluoroacetoacetate in acetone with dimethyl sulfate in the presence of anhydrous potassium carbonate and preferably triethylmethylammonium methylsulfate to form 3-methoxy-4,4,4-trifluoro-2-butenoic acid ethyl ester. This ester is then reacted directly with methylhydrazine to form the 3- and 5-hydroxy isomer mixture of the pyrazole. The desired isomer can be separated as described above.
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0 (± 1) mol
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Name
triethylmethylammonium methylsulfate
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Citations

For This Compound
2
Citations
MM Joullie, GMJ Slusarczuk - The Journal of Organic Chemistry, 1971 - ACS Publications
The reactions of fluorinated 3-keto esters with aliphatic primary amines and 1, 2-diaminoethane have been studied. The factors which determined the preferential formation of five-or …
Number of citations: 1 pubs.acs.org
GMJ Slusarczuk - 1967 - search.proquest.com
University of Pennsylvania, Graduate School of Page 1 68-9237 SLUSARCZUK, George Marcelius Jaremias, 1932REACTIONS OF BIFUNCTIONAL ALIPHATIC AMINES WITH …
Number of citations: 3 search.proquest.com

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